molecular formula C5H12NO5P B031393 5-Phosphono-D-norvaline CAS No. 79055-68-8

5-Phosphono-D-norvaline

Cat. No. B031393
CAS RN: 79055-68-8
M. Wt: 197.13 g/mol
InChI Key: VOROEQBFPPIACJ-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Phosphono-D-norvaline and its analogs involves complex chemical processes, aiming to introduce the phosphono group into the amino acid structure. A notable example of such synthesis is the creation of unusual natural amino acids like 3,4-didehydro-5-phosphono-D-norvaline, achieved through multi-component condensation reactions (Natchev, 1988). These synthetic pathways are crucial for producing compounds with desired biological activities, including herbicidal, fungicidal, and antitumor properties.

Molecular Structure Analysis

The molecular structure of 5-Phosphono-D-norvaline is characterized by the presence of a phosphono group attached to the amino acid backbone. This modification significantly impacts the molecule's chemical behavior and biological activity. Crystallographic studies, such as those conducted on related bisphosphonates, provide insight into how these compounds interact with biological targets, emphasizing the role of the phosphonate groups in binding and activity (Yajima et al., 2004).

Chemical Reactions and Properties

5-Phosphono-D-norvaline participates in various chemical reactions, reflecting its reactivity and potential for further functionalization. The phosphonate group contributes to the molecule's acidity and nucleophilicity, enabling reactions such as the catalytic enantioselective hydrophosphonylation of cyclic imines, leading to the synthesis of cyclic α-amino phosphonates (Gröger et al., 1998). These reactions underscore the versatility of phosphonate-containing amino acids in organic synthesis.

Physical Properties Analysis

The physical properties of 5-Phosphono-D-norvaline, such as solubility, melting point, and stability, are influenced by the phosphono group. These properties are critical for the compound's applications in various domains, affecting its behavior in biological systems and its handling in laboratory settings. Studies on the stability and decomposition of related phosphonate esters provide valuable information on handling and storage conditions for these compounds (Barral et al., 2006).

Chemical Properties Analysis

The chemical properties of 5-Phosphono-D-norvaline, particularly its reactivity and interaction with other molecules, are central to its applications in research and industry. The phosphonate group's presence allows for specific interactions with enzymes and other biological molecules, influencing processes such as enzyme inhibition and cellular signaling. The synthesis and evaluation of phosphonopeptides incorporating 5-Phosphono-D-norvaline derivatives highlight the compound's potential in developing new antibacterial agents (Atherton et al., 1986).

Scientific Research Applications

1. Role in Arginine Modifications

5-Phosphono-D-norvaline has been identified in the study of glyoxal-arginine modifications. It appears as a product of the reaction between arginine and glyoxal, undergoing changes in conditions like pH and temperature. Its formation process is reversible, showcasing a dynamic interaction with arginine in various conditions (Glomb & Lang, 2001).

2. Antiviral Activities

Research into acyclic nucleoside phosphonates, a class of compounds with significant antiviral applications, includes derivatives based on a 5-phosphono-pent-2-en-1-yl motif. These compounds have shown effectiveness against DNA viruses and hepatitis B virus in vitro, particularly in their hexadecyloxypropyl ester forms (Choo et al., 2006).

3. Pharmaceutical Production

5-Phosphono-D-norvaline is relevant in the production of pharmaceuticals like Perindopril, an antihypertensive drug. A study demonstrated an environmentally friendly method for producing L-norvaline, a vital intermediate in Perindopril production, achieving high purity and yield (Yunlong et al., 2017).

4. Photodegradation Studies

Phosphonates, including 5-Phosphono-D-norvaline, undergo UV light conversion, which is an important aspect in understanding their environmental fate. This conversion is influenced by factors like pH and the presence of iron, affecting their degradation in natural environments (Lesueur et al., 2005).

Safety And Hazards

5-Phosphono-D-norvaline may cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic if swallowed . There is a risk of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

(2R)-2-amino-5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOROEQBFPPIACJ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000239
Record name 5-Phosphononorvaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phosphono-D-norvaline

CAS RN

79055-68-8
Record name (-)-2-Amino-5-phosphonovaleric acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Norvaline, 5-phosphono-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phosphononorvaline
Source EPA DSSTox
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Record name D-Norvaline, 5-phosphono-
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Record name 2-Amino-5-phosphonovalerate, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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